molecular formula C21H22N2O3S B5794444 ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE

Cat. No.: B5794444
M. Wt: 382.5 g/mol
InChI Key: SCAMSIHLYSBNDS-UHFFFAOYSA-N
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Description

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and are used in various medicinal applications. This compound is characterized by its unique structure, which includes a phenothiazine moiety linked to a piperidine ring through a carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE typically involves the reaction of phenothiazine derivatives with piperidine carboxylates. One common method includes the acylation of phenothiazine with ethyl piperidine-4-carboxylate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives .

Scientific Research Applications

ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-(10H-PHENOTHIAZINE-10-CARBONYL)PIPERIDINE-4-CARBOXYLATE involves its interaction with various molecular targets. The phenothiazine moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, it can interact with enzymes and receptors, modulating their activity .

Biological Activity

Ethyl 1-(10H-phenothiazine-10-carbonyl)piperidine-4-carboxylate is a compound derived from phenothiazine, a class of drugs known for their diverse biological activities, particularly in the treatment of neurodegenerative diseases and as antimicrobial agents. This article explores the biological activity of this compound, focusing on its antioxidant properties, cholinesterase inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a phenothiazine moiety linked to a piperidine ring through a carbonyl group. The synthesis typically involves reactions that yield high purity and yield rates. For instance, one method involves the reaction of phenothiazine derivatives with various reagents to form the desired hybrid compounds, which are then characterized using techniques like NMR and mass spectrometry .

1. Antioxidant Properties

Phenothiazine derivatives are recognized for their antioxidant activity. This compound has been shown to exhibit significant free radical scavenging abilities. In vitro studies indicate that this compound effectively reduces oxidative stress in cell lines such as HepG2 and SHSY-5Y, making it a candidate for further investigation in oxidative stress-related conditions .

2. Cholinesterase Inhibition

One of the critical therapeutic targets for Alzheimer's disease (AD) is the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Studies have demonstrated that this compound exhibits potent inhibitory effects on both AChE and BChE, with IC50 values in the low micromolar range . This dual inhibition can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with AD.

3. Anti-inflammatory Activity

Emerging evidence suggests that phenothiazine derivatives may modulate inflammatory pathways. This compound has been implicated in reducing neuroinflammation by inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition may provide neuroprotective effects in models of neurodegeneration .

Case Studies and Research Findings

Several studies have investigated the biological activities of phenothiazine derivatives, including this compound:

StudyFindings
Demonstrated significant antioxidant activity in HepG2 cells.
Showed potent inhibition of AChE and BChE with low micromolar IC50 values.
Indicated anti-inflammatory effects through FAAH inhibition.

These findings underscore the potential of this compound as a multi-target therapeutic agent.

Properties

IUPAC Name

ethyl 1-(phenothiazine-10-carbonyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-2-26-20(24)15-11-13-22(14-12-15)21(25)23-16-7-3-5-9-18(16)27-19-10-6-4-8-17(19)23/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAMSIHLYSBNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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